molecular formula C10H6Cl2N2O2 B6385799 MFCD18316622 CAS No. 1261923-61-8

MFCD18316622

Cat. No.: B6385799
CAS No.: 1261923-61-8
M. Wt: 257.07 g/mol
InChI Key: XKXMIRRXFLLDHV-UHFFFAOYSA-N
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Description

The compound 5-(2,5-Dichlorophenyl)-1H-pyrimidine-2,4-dione (MFCD18316622) is a highly specialized chemical compound with significant potential in scientific research and development. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with two chlorine atoms and a phenyl group. Its molecular formula is C10H6Cl2N2O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dichlorophenyl)-1H-pyrimidine-2,4-dione typically involves the reaction of 2,5-dichlorobenzonitrile with urea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity 5-(2,5-Dichlorophenyl)-1H-pyrimidine-2,4-dione.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dichlorophenyl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides or aryl halides, with catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

    Condensation Reactions: Acid or base catalysts are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-(2,5-Dichlorophenyl)-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,5-Dichlorophenyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-Dichlorophenyl)-1H-pyrimidine-2,4-dione
  • 5-(2,6-Dichlorophenyl)-1H-pyrimidine-2,4-dione
  • 5-(2,5-Difluorophenyl)-1H-pyrimidine-2,4-dione

Uniqueness

5-(2,5-Dichlorophenyl)-1H-pyrimidine-2,4-dione is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-(2,5-dichlorophenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-5-1-2-8(12)6(3-5)7-4-13-10(16)14-9(7)15/h1-4H,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXMIRRXFLLDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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